molecular formula C20H19NO3S B11350769 4-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

4-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11350769
M. Wt: 353.4 g/mol
InChI Key: DXCKSIFQVBDJFZ-UHFFFAOYSA-N
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Description

4-METHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, material science, and organic synthesis due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid, 4-methoxyaniline, and thiophene-2-carbaldehyde.

    Condensation Reaction: The first step involves the condensation of 4-methoxybenzoic acid with 4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate amide.

    Thioether Formation: The intermediate amide is then reacted with thiophene-2-carbaldehyde under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of 4-methoxy-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]amine.

    Substitution: Formation of brominated or sulfonated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE depends on its specific application:

    Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the biological context.

    Chemical Reactivity: The compound’s reactivity is influenced by the presence of functional groups like methoxy, amide, and thiophene, which can participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(4-methoxyphenyl)benzamide: Lacks the thiophene moiety, which may result in different chemical and biological properties.

    N-(4-Methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the second methoxy group, which can affect its reactivity and interactions.

Uniqueness

4-METHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both methoxy and thiophene groups, which can confer distinct chemical and biological properties. This combination of functional groups can enhance its versatility in various applications.

Properties

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H19NO3S/c1-23-17-9-5-15(6-10-17)20(22)21(14-19-4-3-13-25-19)16-7-11-18(24-2)12-8-16/h3-13H,14H2,1-2H3

InChI Key

DXCKSIFQVBDJFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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